3-(3-Acetylphenyl)-4-chlorobenzoic acid

Description

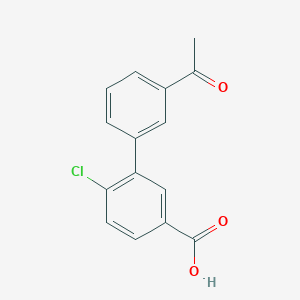

3-(3-Acetylphenyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a 3-acetylphenyl substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name |

3-(3-acetylphenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGVLLOXJBELIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689757 | |

| Record name | 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-11-5 | |

| Record name | 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-4-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-acetylphenyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the use of Suzuki-Miyaura coupling, where 3-acetylphenylboronic acid is coupled with 4-chlorobenzoic acid using a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-(3-Carboxyphenyl)-4-chlorobenzoic acid.

Reduction: 3-(3-Hydroxyphenyl)-4-chlorobenzoic acid.

Substitution: 3-(3-Acetylphenyl)-4-aminobenzoic acid or 3-(3-Acetylphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

3-(3-Acetylphenyl)-4-chlorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The chlorine atom may enhance the compound’s binding affinity through halogen bonding. These interactions can modulate enzymatic activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 4-chloro substitution in benzoic acid derivatives generally confers higher antibacterial activity compared to 3-chloro or 4-fluoro analogs. For example, compound 5-19 (4-chlorobenzoic acid derivative) exhibited significantly higher toxicity against bacteria than its 4-fluoro counterpart (5-20) .

- Acetyl Group Impact : The acetyl group in this compound may reduce solubility due to increased hydrophobicity but could enhance binding affinity in specific pharmacological contexts. This modification distinguishes it from simpler halogenated benzoic acids .

Antibacterial Activity

- 4-Chlorobenzoic Acid Derivatives : Molecular salts of 4-chlorobenzoic acid (e.g., compound 3 in ) demonstrated superior antibacterial efficiency against Gram-positive and Gram-negative bacteria compared to cocrystals (e.g., compound 1) .

- Role of Halogens : Chlorine at the 4-position enhances antibacterial potency, likely due to increased electrophilicity and membrane permeability. In contrast, fluorine’s higher electronegativity may reduce bioavailability .

Degradation and Environmental Persistence

- 4-Chlorobenzoic Acid : Degraded efficiently by Arthrobacter globiformis via ortho-cleavage pathways, releasing >96% of bound chlorine . The inducible oxidation system in these bacteria suggests specificity for chlorinated substrates.

- 3-Chlorobenzoic Acid : Utilizes meta-cleavage pathways, as seen in Pseudomonas knackmussii B13, which harbors integrative and conjugative elements (ICEs) for chlorocatechol metabolism .

Physicochemical Properties

- 35Cl NQR Spectra : The chlorine atom’s electronic environment varies with substituents. For 4-chlorobenzoic acid, the 35Cl NQR frequency reflects resonance interactions between the carboxylic acid and chlorine, whereas acetyl or thioether groups in analogs alter electron density and stability .

- Solubility and Reactivity : The acetyl group reduces polarity, likely decreasing aqueous solubility. This contrasts with sulfamoyl derivatives (e.g., 4-chloro-3-sulfamoylbenzoic acid), where polar functional groups enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.